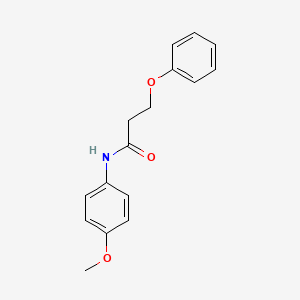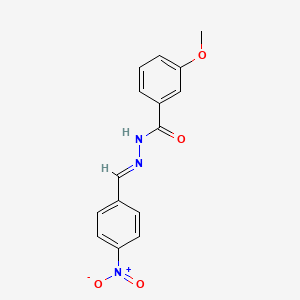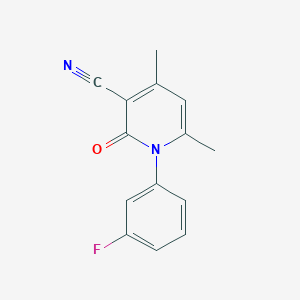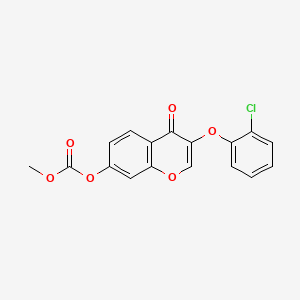
N-(4-methoxyphenyl)-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-phenoxypropanamide is a chemical compound that has been the subject of various scientific investigations. These studies have focused on its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that yield high purity and high yield products, indicating a lack of side reactions and by-products. Techniques such as 1H NMR and mass spectral data are commonly used to confirm the chemical structures of synthesized compounds (Velupillai, Shingare, & Mane, 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray single crystal diffraction techniques, IR spectroscopy, and quantum chemical computation, revealing detailed geometrical parameters and crystallization systems. These analyses are supported by density functional theory (DFT) calculations to provide insights into the electronic properties such as HOMO and LUMO energies (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to this compound have been evaluated through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies often explore antioxidant properties using tests like DPPH free radical scavenging (Demir et al., 2015).
Wirkmechanismus
Target of Action
N-(4-methoxyphenyl)-3-phenoxypropanamide and its derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) in a manner that results in strong electronic characteristics . The molecules’ levels of affinity for the target proteins vary, with the highest binding affinities demonstrated by certain complexes . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors is better understood through molecular dynamic simulation of the complex .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways associated with the progression of TNBC . .
Pharmacokinetics
The compound and its derivatives meet the Absorption, Distribution, Metabolism, and Excretion (ADMET) and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of EGFR and VEGFR-2, which are associated with the progression of TNBC . This inhibition could potentially slow down or halt the progression of this subtype of breast cancer.
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further understanding the properties and potential applications of “N-(4-methoxyphenyl)-3-phenoxypropanamide”. For instance, research could explore whether substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)17-16(18)11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTBXPAYXVPCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B5605845.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5605862.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5605863.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5605870.png)


![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![N-[(3R*,4R*)-1-(3-fluoro-4-methoxybenzoyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5605903.png)

![2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5605915.png)
![4-(6-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5605921.png)
![8-[(4-methoxy-3-nitrobenzyl)thio]quinoline](/img/structure/B5605927.png)
![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)